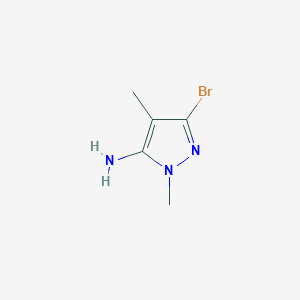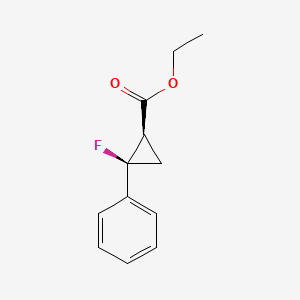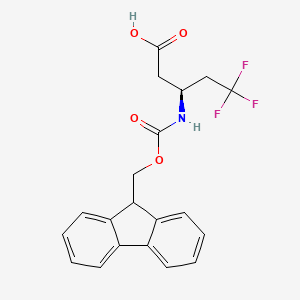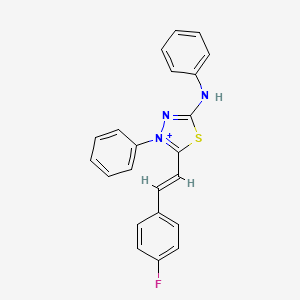
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative, under acidic conditions.
Introduction of the Fluorostyryl Group: The fluorostyryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a fluorobenzaldehyde to form the desired styryl compound.
Attachment of Phenyl Groups: The phenyl groups are incorporated through nucleophilic substitution reactions, where phenylamine derivatives react with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorostyryl)benzo[d]oxazole
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
- 2-(2,4-Difluorostyryl)benzo[d]thiazole
Uniqueness
Compared to these similar compounds, 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium stands out due to its unique combination of a thiadiazole ring and phenyl groups, which confer distinct chemical reactivity and potential applications. Its specific structural features may also result in different photophysical properties and biological activities, making it a valuable compound for various research fields.
Properties
Molecular Formula |
C22H17FN3S+ |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-N,4-diphenyl-1,3,4-thiadiazol-4-ium-2-amine |
InChI |
InChI=1S/C22H17FN3S/c23-18-14-11-17(12-15-18)13-16-21-26(20-9-5-2-6-10-20)25-22(27-21)24-19-7-3-1-4-8-19/h1-16H,(H,24,25)/q+1/b16-13+ |
InChI Key |
BCNLNLNULNZXNP-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)

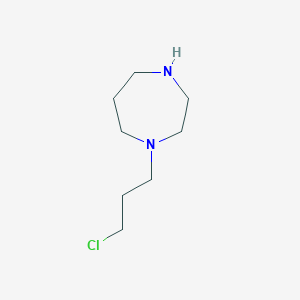
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
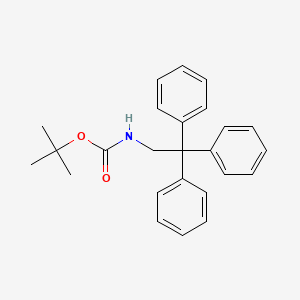
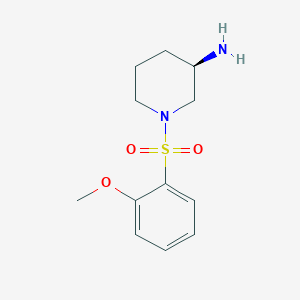
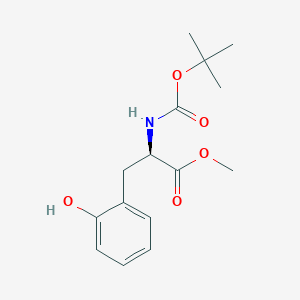
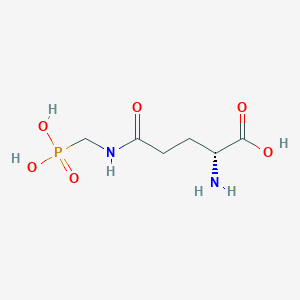
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
